6-chloro-2-hydroxy-3-nitrobenzonitrile

Description

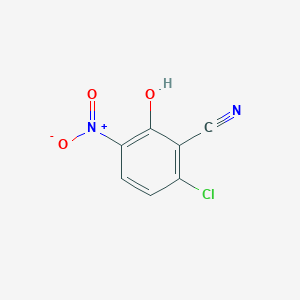

6-Chloro-2-hydroxy-3-nitrobenzonitrile (C₇H₃ClN₂O₃) is a substituted benzonitrile derivative featuring a benzene ring with three functional groups: a hydroxyl (-OH) at position 2, a nitro (-NO₂) group at position 3, and a chlorine atom at position 6.

Properties

Molecular Formula |

C7H3ClN2O3 |

|---|---|

Molecular Weight |

198.56 g/mol |

IUPAC Name |

6-chloro-2-hydroxy-3-nitrobenzonitrile |

InChI |

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H |

InChI Key |

RQVUJDXGDQGJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-hydroxy-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 6-chloro-2-hydroxy-3-nitrobenzonitrile may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like phenolate and thiophenolate anions are employed in substitution reactions.

Major Products

Scientific Research Applications

6-chloro-2-hydroxy-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-chloro-2-hydroxy-3-nitrobenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

- 6-Chloro-2-nitrobenzonitrile (CAS 6575-07-1) Structure: Nitro at position 2, chloro at position 6, lacking the hydroxyl group. Molecular Weight: 182.56 vs. 200.56 (target compound). Key Differences: The absence of a hydroxyl group reduces hydrogen-bonding capacity and solubility in polar solvents. Nitro at position 2 (ortho to cyano) may sterically hinder reactions compared to the target compound’s nitro at position 3 (meta to cyano) .

- 6-Chloro-3-nitro-2-pyridinecarbonitrile Structure: Pyridine ring with nitro at position 3, chloro at position 6, and cyano at position 2. Molecular Weight: 183.53. Key Differences: The pyridine ring’s electron-deficient nature increases reactivity toward nucleophilic substitution compared to benzene derivatives. The hydroxyl group in the target compound could further modulate acidity and coordination properties .

Functional Group Influence

- Hydroxyl Group Impact: The -OH group in the target compound enhances solubility in polar solvents (e.g., water, alcohols) compared to non-hydroxylated analogs like 6-chloro-2-nitrobenzonitrile. IR Spectroscopy: A broad peak near 3200–3400 cm⁻¹ (O-H stretch) distinguishes it from analogs lacking hydroxyl groups .

- Nitro Group Reactivity: The nitro group at position 3 (meta to cyano) in the target compound acts as a strong electron-withdrawing group, directing electrophilic substitution to position 5 or 1 of the benzene ring. This contrasts with nitro at position 2, which may sterically interfere with the cyano group .

Physicochemical Properties

- Thermal Stability : Benzodithiazine analogs (e.g., compounds 2, 3, 6) exhibit high thermal stability (mp >250°C), suggesting that the target compound’s rigid aromatic system may also resist thermal degradation .

Key Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., melting point, NMR) for 6-chloro-2-hydroxy-3-nitrobenzonitrile are absent in the provided evidence. Comparisons rely on structural analogs.

- Safety Profile : Chlorobenzonitrile derivatives (e.g., 3-chlorobenzonitrile) are associated with skin/eye irritation, suggesting the need for careful handling of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.